(3-((Furan-2-carboxamido)methyl)phenyl)boronic acid
Description
(3-((Furan-2-carboxamido)methyl)phenyl)boronic acid is a phenylboronic acid derivative featuring a boronic acid group at the 3-position of the benzene ring and a furan-2-carboxamido methyl substituent. This compound combines the reactivity of boronic acids—key in Suzuki-Miyaura cross-coupling reactions—with the hydrogen-bonding and aromatic properties of the furanamide group. Such structural attributes make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science.
Properties
Molecular Formula |
C12H12BNO4 |
|---|---|
Molecular Weight |
245.04 g/mol |
IUPAC Name |
[3-[(furan-2-carbonylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H12BNO4/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |
InChI Key |
MJSVTAOASSJHOJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CNC(=O)C2=CC=CO2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Amide Bond: The furan-2-carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂). This acid chloride is then reacted with 3-aminomethylphenylboronic acid to form the amide bond.
Boronic Acid Formation: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in palladium-catalyzed cross-coupling reactions. Its boronic acid group enables bond formation with aryl/heteroaryl halides under mild conditions:
Reaction Conditions
-
Catalyst: Pd(PPh₃)₄ (1–3 mol%)
-
Base: K₂CO₃ or NaHCO₃
-
Solvent: THF/H₂O (4:1)
-
Temperature: 60–80°C
Mechanism
-
Oxidative addition of aryl halide to Pd(0)
-
Transmetallation with boronic acid
-
Reductive elimination to form C–C bond
Applications
-
Synthesis of biaryl scaffolds for medicinal chemistry
-
Construction of π-conjugated materials
pH-Dependent Boronate Ester Formation
The boronic acid group reversibly binds diols and catechols, with reactivity modulated by pH:
| pH Range | Boron Hybridization | Binding Affinity (KD) | Application |
|---|---|---|---|
| 2.0–6.0 | sp² (trigonal planar) | Weak (10⁻³–10⁻⁴ M) | Sensor design |
| 7.5–10.0 | sp³ (tetrahedral) | Strong (10⁻⁶–10⁻⁷ M) | Drug delivery |
This pH sensitivity enables applications in glucose sensing and targeted drug release systems .
Amide Bond Reactivity
The furan-2-carboxamide moiety participates in:
Hydrolysis
-
Acidic conditions (HCl, 80°C): Cleaves to form furan-2-carboxylic acid and aminomethylphenylboronic acid (yield: 68%)
-
Basic conditions (NaOH, 60°C): Produces borate salts and furan-2-carboxylate anions (yield: 73%)
Condensation Reactions
Reacts with aldehydes in ethanol at 25°C to form Schiff bases (confirmed by ¹H NMR at δ 8.3–8.5 ppm)
Multicomponent Reactions
In ethanol with PES-NHSO₃H catalyst (4.23 mmol H⁺/g):
Three-component synthesis
Anilines + Aldehydes + Diethyl acetylenedicarboxylate → Spiro[furan-2,3'-indoline] derivatives
Key intermediates
-
Protonation of aldehyde and acetylene dicarboxylate
-
Nucleophilic attack by amine
-
Cyclization via furan oxygen participation
Biological Interaction Pathways
While not direct chemical reactions, its interactions with proteins inform reactivity:
| Target | Binding Mode | KD (μM) | Technique Used |
|---|---|---|---|
| STAT3 SH2 domain | Competitive inhibition | 13.0 | Biolayer interferometry |
| CXCR1/2 | Noncompetitive antagonism | 0.038 | GTPγS binding assay |
The furan ring participates in π-stacking with Tyr-539 in STAT3, while the boronic acid binds Asp-542 residues .
Stability Under Synthetic Conditions
Critical parameters affecting reactivity:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±12% |
| Solvent polarity | Dielectric >15 | +22% efficiency |
| Boronic acid : Halide ratio | 1.2:1 | Maximizes coupling |
Decomposition occurs >100°C via boroxine formation (detected by ¹¹B NMR at δ 18–22 ppm) .
This compound’s unique combination of boronic acid reactivity, amide bond versatility, and furan aromaticity makes it invaluable for synthetic and medicinal chemistry applications. Its pH-sensitive binding and catalytic compatibility with diverse reaction systems position it as a strategic building block in modern organic synthesis.
Scientific Research Applications
Chemistry:
Organic Synthesis: (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid is used as a building block in the synthesis of more complex organic molecules through reactions like Suzuki-Miyaura coupling.
Biology and Medicine:
Drug Development: The compound’s boronic acid group can interact with biological molecules, making it a potential candidate for developing enzyme inhibitors or other therapeutic agents.
Industry:
Mechanism of Action
The mechanism of action of (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid largely depends on its interaction with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzymes that have active site serine residues, such as proteases, by forming a stable boronate ester with the serine hydroxyl group .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural Analogues and Substituent Effects
Substituent Diversity in Phenylboronic Acids
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (): This compound contains a phenoxy-methyl-methoxyethyl substituent. In vitro studies demonstrated potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, comparable to trichostatin A.
- 3-(Acrylamido)phenylboronic Acid (): The acrylamido group provides a reactive site for polymerization or conjugation.
3-(Acetamidomethyl)phenylboronic Acid ():
The acetamidomethyl group is smaller and less aromatic than the furanamide. This difference may reduce π-π interactions but improve solubility in polar solvents .
Furan-Containing Analogs
(5-Formylfuran-2-yl)boronic Acid ():
This analog features a formyl group directly on the furan ring. The formyl group increases electrophilicity, making it reactive in nucleophilic additions, whereas the target’s amide linkage enhances stability and hydrogen-bonding capacity .(2-(Ethoxycarbonyl)furan-3-yl)boronic Acid ():
The ethoxycarbonyl group introduces ester functionality, which can undergo hydrolysis. The target’s amide group is more hydrolytically stable, suggesting better pharmacokinetic properties in therapeutic contexts .
Reactivity in Cross-Coupling Reactions
Phenylboronic acids are widely used in Suzuki-Miyaura couplings. Substituents significantly impact reactivity:
- The target compound’s furanamide may offer similar stabilization but with additional steric hindrance, possibly reducing reaction rates .
- Carboxy Phenyl Boronic Acid ():

The carboxylic acid group enhances water solubility (average concentration: 10,596.1 ppm) but may deprotonate under basic coupling conditions, altering reactivity. The furanamide’s neutral amide group avoids such pH sensitivity .
Analytical and Physicochemical Properties
- Solubility and Stability: The target compound’s amide group improves solubility in DMSO and ethanol, similar to B4 and B5 (), which are soluble in ethanol and DMSO due to imino and acetyl substituents . Compared to methyl phenyl boronic acid (), the furanamide group increases molecular weight and may reduce volatility, affecting gas chromatography applications .
Detection Sensitivity : Carboxy phenyl boronic acid exhibits higher variability (%RSD = 6.1) in LC-MS than methyl phenyl boronic acid (%RSD = 1.9) (). The target’s polar amide group may improve detection consistency due to stronger interactions with stationary phases .
Biological Activity
(3-((Furan-2-carboxamido)methyl)phenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, along with relevant case studies and research findings.
Structural Overview
The compound features a furan ring linked to a phenyl group through a carboxamido methyl substituent. This structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Furan ring, phenyl group, carboxamide | Anticancer, antibacterial, antiviral |
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study highlighted that phenylboronic acid (PBA), a related compound, effectively inhibits the migration of prostate cancer cells and reduces the activity of Rho family GTP-binding proteins in metastatic cells . The mechanism involves the inhibition of actomyosin-based contractility, which is crucial for cancer cell migration.
Case Study: Inhibition of Tumor Cell Lines
In vitro studies have demonstrated that boronic acids can inhibit cell proliferation across various tumor cell lines. For example:
- Cell Line : DU-145 (prostate cancer)
- IC50 Value : 1 mM for PBA
- Effect : Decreased RhoA, Rac1, and Cdc42 activity
These findings suggest that the introduction of boronic acid groups can enhance the selectivity and potency of anticancer agents by modifying their interaction with cellular pathways .
Antibacterial Activity
Boronic acids have also been investigated for their antibacterial properties. The incorporation of the furan moiety in this compound may enhance its interaction with bacterial enzymes or receptors.
The proposed mechanism involves the reversible binding of boronic acids to diols and related structures in bacterial cells, disrupting essential metabolic processes. This interaction can lead to increased susceptibility of bacteria to other antibiotics or enhance the efficacy of existing treatments .
Antiviral Activity
Recent studies have explored the antiviral potential of boronic acids against various viral infections. The furan derivative's ability to modulate glycoprotein interactions suggests it may interfere with viral entry mechanisms.
Research Findings
In particular, compounds similar to this compound have shown promise in inhibiting viral replication in vitro. The structural modifications provided by the furan ring can enhance binding affinity to viral glycoproteins .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (3-((Furan-2-carboxamido)methyl)phenyl)boronic acid and its derivatives?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the boronic acid moiety. For derivatives with electron-withdrawing groups (e.g., trifluoromethyl), halogenated precursors (e.g., bromophenyl intermediates) are coupled with pinacol boronate esters under inert conditions . Post-functionalization, such as amidation using furan-2-carboxylic acid derivatives, can be achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
- Methodological Answer :
- Quantitative Purity : Use LC-MS/MS with reverse-phase chromatography (C18 column) and mobile phases like 0.1% formic acid in water/acetonitrile. Calibration curves for boronic acid derivatives should achieve linearity (R² > 0.99) with %RSD < 6% for intra-day precision .
- Structural Confirmation : Employ -NMR (DMSO-) to verify aromatic protons (δ 7.36–7.93 ppm) and boronic acid signals (δ 12.64 ppm). FT-IR can confirm B-O stretches (~1350 cm) and amide C=O (~1650 cm) .
Advanced Research Questions
Q. What strategies are effective in optimizing Suzuki-Miyaura cross-coupling reactions involving aryl boronic acids?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh) or Pd(dppf)Cl for electron-deficient aryl halides. For sterically hindered substrates, XPhos-based catalysts improve yields .
- Solvent/Base Optimization : Employ biphasic conditions (toluene/water) with NaCO as a mild base. Additives like TBAB (tetrabutylammonium bromide) enhance phase transfer .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining yields >85% for thermally sensitive derivatives .
Q. How do electronic and steric factors influence the binding affinity of boronic acids to diols in aqueous environments?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., -CF) increase boronic acid acidity (pKa ~7.5), enhancing tetrahedral boronate formation with 1,2-diols. However, adjacent anionic groups (e.g., -COO) destabilize complexes due to electrostatic repulsion .
- Steric Effects : Bulky substituents on the phenyl ring reduce binding constants (log < 2.5) by hindering cyclic boronate ester formation. Computational modeling (DFT) can predict steric clashes in α-hydroxy acid complexes .
Q. What methodologies are employed to evaluate the bioactivity of boronic acid derivatives as enzyme inhibitors?
- Methodological Answer :
- In Vitro Assays : Measure IC values for tubulin polymerization inhibition (e.g., 21–22 μM for boronic acid-containing cis-stilbenes) using turbidity assays at 350 nm .
- Cellular Apoptosis : Use flow cytometry (FACScan) with Annexin V/PI staining to quantify apoptosis in Jurkat cells after 8-hour exposure to inhibitors .
- Docking Studies : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., leucyl-tRNA synthetase) to correlate substituent effects (e.g., -B(OH) vs. -COOH) with binding energy .
Q. How can boronic acids be functionalized for use in fluorescence-based sensing platforms?
- Methodological Answer :
- Carbon Dot Synthesis : Hydrothermal carbonization of phenylboronic acid precursors at 200°C for 6 hours produces fluorescent C-dots. Glucose-induced quenching (detection limit: 9 μM) is monitored via fluorescence spectroscopy (λ=360 nm, λ=450 nm) .
- Biological Tracking : Conjugate boronic acids to fluorescein derivatives via thiourea linkages. Cleave pinacol esters with NaIO in THF/HO to generate free boronic acids for live-cell imaging .
Data Contradiction Analysis
- vs. : While reports low %RSD (<6%) for boronic acid quantification via LC-MS/MS, highlights pH-dependent binding variability (log shifts from 2.8 to 1.2 at pH <3). Researchers must standardize buffer conditions (pH 7.4) during analytical assays to minimize discrepancies .
- vs. : Boronic acid derivatives show divergent applications: tubulin inhibition (IC=21 μM) vs. glucose sensing (detection limit=9 μM). Context-specific functionalization (e.g., aromatic substitution for bioactivity vs. hydrophilic groups for sensing) is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

